An In-Depth Technical Guide to Thalidomide-NH-C4-NH2 TFA: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
An In-Depth Technical Guide to Thalidomide-NH-C4-NH2 TFA: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-NH-C4-NH2 TFA is a crucial bifunctional molecule employed in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule comprises a thalidomide (B1683933) derivative that serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-carbon alkyl linker with a terminal amine group, which is protected as a trifluoroacetic acid (TFA) salt. This technical guide provides a comprehensive overview of Thalidomide-NH-C4-NH2 TFA, including its synthesis, its role in the formation of PROTACs, detailed experimental protocols for its application, and its involvement in inducing the degradation of target proteins, with a specific focus on its use in the development of a BRD2/BRD4 degrader.
Core Concepts and Chemical Properties
Thalidomide-NH-C4-NH2 TFA is an E3 ligase ligand-linker conjugate. Its structure is designed to facilitate the creation of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins through the ubiquitin-proteasome system. The thalidomide moiety specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase, while the terminal amine on the C4 linker allows for covalent attachment to a ligand for a target protein of interest. The trifluoroacetic acid salt form enhances the stability and solubility of the compound.
Table 1: Chemical Properties of Thalidomide-NH-C4-NH2 TFA
| Property | Value |
| Molecular Formula | C₁₇H₂₁F₃N₄O₄ |
| Molecular Weight | 418.37 g/mol |
| Appearance | Solid |
| CAS Number | 2093387-50-7 |
Synthesis and Preparation
The synthesis of Thalidomide-NH-C4-NH2 TFA involves a multi-step process, starting with the synthesis of its Boc-protected precursor, tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate.
Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate
A key intermediate in the synthesis is 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. This compound is reacted with tert-butyl (4-aminobutyl)carbamate to yield the Boc-protected thalidomide-linker conjugate.
Experimental Protocol: Synthesis of tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate
-
To a solution of 4-fluoro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 eq) in dimethylformamide (DMF), add tert-butyl (4-aminobutyl)carbamate (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80°C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate.
Deprotection to Yield Thalidomide-NH-C4-NH2 TFA
The final step is the removal of the Boc protecting group to yield the free amine, which is then isolated as the TFA salt.
Experimental Protocol: Synthesis of Thalidomide-NH-C4-NH2 TFA
-
Dissolve tert-butyl (4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)carbamate (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20% TFA/DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting residue is Thalidomide-NH-C4-NH2 TFA, which can be used in the next step without further purification.
Application in PROTAC Synthesis: The Case of a BRD2/BRD4 Degrader
Thalidomide-NH-C4-NH2 TFA is a key component in the synthesis of PROTACs designed to degrade Bromodomain and Extra-Terminal (BET) proteins, such as BRD2 and BRD4, which are implicated in cancer. In this context, the terminal amine of the linker is coupled with a ligand that binds to the BET bromodomains.
Synthesis of a BRD2/BRD4 PROTAC Degrader
Experimental Protocol: Coupling Reaction
-
To a solution of a suitable BET inhibitor with a carboxylic acid functional group (1.0 eq) in DMF, add a coupling agent such as HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Thalidomide-NH-C4-NH2 TFA (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Purify the final PROTAC molecule by preparative HPLC.
Biological Evaluation of PROTACs Utilizing Thalidomide-NH-C4-NH2
Once synthesized, the resulting PROTAC's biological activity is assessed through a series of in vitro assays to determine its efficacy in degrading the target protein and its effect on cellular processes.
Protein Degradation Analysis
Western blotting is the standard method to quantify the degradation of the target protein.
Experimental Protocol: Western Blot for BRD4 Degradation
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., MV4-11, a human leukemia cell line) in 6-well plates and allow them to adhere. Treat the cells with the PROTAC at various concentrations for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is used to quantify the protein band intensities and determine the extent of degradation.
Cell Viability and Anti-proliferative Activity
Assays such as MTT or CellTiter-Glo are used to measure the effect of the PROTAC on cell viability and proliferation.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Quantitative Data
The efficacy of PROTACs synthesized using Thalidomide-NH-C4-NH2 is quantified by various metrics, including the half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax) for protein degradation, and the half-maximal inhibitory concentration (IC50) for anti-proliferative effects.
Table 2: Representative Biological Activity of a BRD4/BRD2 PROTAC Degrader
| Cell Line | Assay | Metric | Value |
| MV4-11 | BRD4 Degradation | DC50 | < 50 nM |
| MV4-11 | Cell Viability | IC50 | < 100 nM |
| 22Rv1 (Prostate Cancer) | Cell Viability | IC50 | ~80 nM |
| Colo-205 (Colon Cancer) | Cell Viability | GI50 | ~150 nM |
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
The PROTAC molecule facilitates the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ubiquitin ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated degradation of BRD4.
Experimental Workflow for PROTAC Evaluation
The evaluation of a novel PROTAC involves a logical sequence of experiments, from synthesis to in vitro characterization.
Caption: Workflow for the synthesis and evaluation of a BRD4 PROTAC.
Conclusion
Thalidomide-NH-C4-NH2 TFA is a versatile and indispensable tool for researchers in the field of targeted protein degradation. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of potent and selective PROTACs. The detailed protocols and conceptual frameworks presented in this guide are intended to facilitate the effective use of this molecule in the development of novel therapeutics for a range of diseases, including cancer. As the field of PROTACs continues to expand, the importance of well-characterized building blocks like Thalidomide-NH-C4-NH2 TFA will undoubtedly grow.
